molecular formula C22H22N4O3S B2528186 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1235058-58-8

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2528186
CAS RN: 1235058-58-8
M. Wt: 422.5
InChI Key: WVRUFLJRCLIOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

A study by Li et al. (2018) explored the use of RuII-NNN pincer complexes in catalyzing the condensation of primary alcohols and benzene-1,2-diamine to synthesize 1H-benzo[d]imidazole derivatives. These derivatives are structurally related to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone. This catalytic process is significant for the synthesis of 1H-benzo[d]imidazole derivatives without the need for an oxidant or stoichiometric amounts of inorganic bases, often required in homogeneous systems. The process demonstrates a one-step synthesis approach with high yields, indicating potential in various chemical syntheses and pharmaceutical applications (Li et al., 2018).

Antimicrobial and Antifungal Properties

Several studies have focused on the antimicrobial and antifungal properties of compounds structurally similar to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone:

  • Massa et al. (1988) synthesized pyrrole analogues of bifonazole, noting significant antifungal activities against various Candida species. This research highlights the potential of such compounds in antifungal therapies and the development of new antifungal agents (Massa et al., 1988).

  • Liu et al. (2012) investigated the radiosynthesis of potential PET tracers for orexin2 receptors. Although the synthesized compounds did not show the desired brain uptake in PET scans, the research provides a foundation for future studies in imaging and diagnostics (Liu et al., 2012).

  • The study by Ch (2022) synthesized and evaluated compounds for antimicrobial action. The research compared the antibacterial and antifungal properties of the synthetic compounds to conventional antibiotics, providing insights into the development of new antimicrobial agents (Ch, 2022).

Synthesis and Evaluation of Derivatives for Biological Activities

Multiple studies have synthesized and evaluated derivatives of compounds similar to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone for various biological activities, including antimicrobial, antimycobacterial, and antiviral activities. These studies contribute to understanding the potential applications of these compounds in medical and pharmaceutical fields. Some notable research includes:

  • Narasimhan et al. (2011) synthesized a series of derivatives and screened them for their antimicrobial and antimycobacterial activities, providing valuable data for drug development and therapeutic applications (Narasimhan et al., 2011).

  • Al-Masoudi et al. (2007) synthesized new derivatives and evaluated their anti-HIV activity, contributing to the research on non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).

properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-21(24-11-4-5-12-24)16-30-22-23-14-20(18-9-6-10-19(13-18)26(28)29)25(22)15-17-7-2-1-3-8-17/h1-3,6-10,13-14H,4-5,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRUFLJRCLIOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.